molecular formula C28H29Br B14513020 4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl CAS No. 62856-13-7

4-Bromo-4'-[(4-octylphenyl)ethynyl]-1,1'-biphenyl

Cat. No.: B14513020
CAS No.: 62856-13-7
M. Wt: 445.4 g/mol
InChI Key: PJOIBMKTHYJDGM-UHFFFAOYSA-N
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Description

4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl is an organic compound with the molecular formula C22H23Br. This compound is characterized by the presence of a bromine atom and an ethynyl group attached to a biphenyl structure, which is further substituted with an octylphenyl group. It is a member of the biphenyl family, known for its applications in various fields including material science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl typically involves a multi-step process. One common method starts with the bromination of biphenyl to introduce the bromine atom. This is followed by a Sonogashira coupling reaction, where the ethynyl group is introduced using a palladium catalyst and copper co-catalyst in the presence of a base such as triethylamine. The final step involves the attachment of the octylphenyl group through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form new carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in the presence of bases like triethylamine.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

Scientific Research Applications

4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl involves its interaction with various molecular targets. The ethynyl group can participate in π-π stacking interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-4’-[(4-octylphenyl)ethynyl]-1,1’-biphenyl is unique due to the presence of the octylphenyl group, which imparts hydrophobicity and enhances its solubility in non-polar solvents. This makes it particularly useful in the development of organic electronic materials where solubility and processability are crucial .

Properties

CAS No.

62856-13-7

Molecular Formula

C28H29Br

Molecular Weight

445.4 g/mol

IUPAC Name

1-bromo-4-[4-[2-(4-octylphenyl)ethynyl]phenyl]benzene

InChI

InChI=1S/C28H29Br/c1-2-3-4-5-6-7-8-23-9-11-24(12-10-23)13-14-25-15-17-26(18-16-25)27-19-21-28(29)22-20-27/h9-12,15-22H,2-8H2,1H3

InChI Key

PJOIBMKTHYJDGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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